molecular formula C9H16N2O B1384833 (2S)-N-cyclopropylpiperidine-2-carboxamide CAS No. 784137-49-1

(2S)-N-cyclopropylpiperidine-2-carboxamide

Cat. No. B1384833
CAS RN: 784137-49-1
M. Wt: 168.24 g/mol
InChI Key: ARDOIMCBYFAXPA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-N-cyclopropylpiperidine-2-carboxamide, also known as CPP-2CA, is a cyclic amino acid derivative with a wide range of applications in the fields of biochemistry, physiology, and medicinal chemistry. CPP-2CA has been studied extensively for its potential to act as a potent agonist of the metabotropic glutamate receptor (mGluR). This molecule has been found to have a variety of effects on the central nervous system, including anxiolytic, antidepressant, and anti-epileptic effects. In addition, CPP-2CA has been used in research to study the effects of glutamate on cell signaling.

Mechanism of Action

(2S)-N-cyclopropylpiperidine-2-carboxamide acts as a potent agonist of the metabotropic glutamate receptor (mGluR). This receptor is a class of G protein-coupled receptors (GPCRs) that are activated by the neurotransmitter glutamate. When this compound binds to the mGluR, it triggers a cascade of intracellular signaling events that leads to a variety of physiological effects. These effects include the modulation of glutamate-mediated neurotransmission, the modulation of calcium channel activity, and the modulation of intracellular protein kinases.
Biochemical and Physiological Effects
This compound has been found to have a variety of effects on the central nervous system, including anxiolytic, antidepressant, and anti-epileptic effects. In addition, this compound has been shown to modulate the release of neurotransmitters, including glutamate, dopamine, and serotonin. This compound has also been found to be neuroprotective, as it has been shown to reduce the amount of excitotoxicity in the brain.

Advantages and Limitations for Lab Experiments

(2S)-N-cyclopropylpiperidine-2-carboxamide has several advantages for use in laboratory experiments. This molecule is relatively easy to synthesize using a four-step process, and it is relatively stable in solution. In addition, this compound is non-toxic and has a high affinity for the mGluR, making it an ideal molecule for use in research studies. However, this compound is not suitable for use in clinical trials due to its lack of selectivity for the mGluR and its potential to interact with other receptors.

Future Directions

There are a number of potential future directions for research involving (2S)-N-cyclopropylpiperidine-2-carboxamide. One potential direction is to further explore the effects of this compound on the central nervous system, including its potential to act as an anxiolytic, antidepressant

Scientific Research Applications

(2S)-N-cyclopropylpiperidine-2-carboxamide has a wide range of applications in scientific research, particularly in the fields of biochemistry, physiology, and medicinal chemistry. This molecule has been studied extensively for its potential to act as a potent agonist of the metabotropic glutamate receptor (mGluR). This compound has been used in research to study the effects of glutamate on cell signaling, as well as its potential to act as an antidepressant and anxiolytic. In addition, this compound has been used in research to study the effects of glutamate on the central nervous system, including its effects on anxiety, depression, and epilepsy.

properties

IUPAC Name

(2S)-N-cyclopropylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(11-7-4-5-7)8-3-1-2-6-10-8/h7-8,10H,1-6H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDOIMCBYFAXPA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-N-cyclopropylpiperidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(2S)-N-cyclopropylpiperidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
(2S)-N-cyclopropylpiperidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
(2S)-N-cyclopropylpiperidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
(2S)-N-cyclopropylpiperidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
(2S)-N-cyclopropylpiperidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.